4-Chloro-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Chloro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a white to yellow crystalline powder and is known for its unique chemical properties due to the presence of both chloro and trifluoromethyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-3-(trifluoromethyl)benzonitrile are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the trifluoromethyl group in the compound can significantly impact the chemical reactivity . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound is a key intermediate in the synthesis of fluvoxamine , suggesting it may play a role in pathways related to serotonin reuptake inhibition
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is currently unknown. The compound’s trifluoromethyl group could potentially enhance its lipophilicity , which might influence its absorption and distribution.
Result of Action
As an intermediate in the synthesis of fluvoxamine , it may contribute to the therapeutic effects of this medication, such as serotonin reuptake inhibition
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s trifluoromethyl group can impact its physico-chemical behavior . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-(trifluoromethyl)benzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzonitrile with trifluoromethylating agents under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. Another method involves the direct introduction of the trifluoromethyl group onto the benzene ring using reagents like trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 4-chloro-3-(trifluoromethyl)benzylamine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)benzonitrile is used in scientific research for various applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzonitrile: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
3-(Trifluoromethyl)benzonitrile: Lacks the chloro group, which affects its chemical properties and reactivity.
3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile: Contains an additional trifluoromethyl group, which can further enhance its reactivity.
Uniqueness
4-Chloro-3-(trifluoromethyl)benzonitrile is unique due to the combination of both chloro and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPYHJRQZZCFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371385 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-54-2 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1735-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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